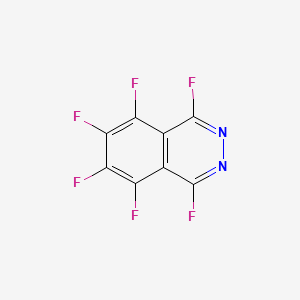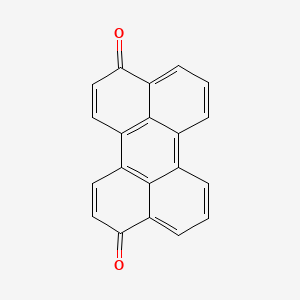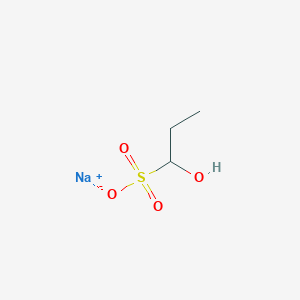
Sodium1-hydroxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxypropane-1-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 1-hydroxypropane-1-sulfonic acid. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxypropane-1-sulfonate typically involves the sulfonation of 1-hydroxypropane. One common method is the reaction of 1-hydroxypropane with sulfur trioxide (SO₃) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxypropane-1-sulfonate can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient sulfonation and subsequent neutralization.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium 1-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical excipients.
Industry: It is utilized in the production of detergents, surfactants, and water treatment chemicals.
Mechanism of Action
The mechanism of action of sodium 1-hydroxypropane-1-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, stabilizing their structure and function. Additionally, its hydrophilic nature allows it to enhance the solubility of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
- Sodium methanesulfonate (CH₃SO₃Na)
- Sodium ethanesulfonate (C₂H₅SO₃Na)
- Sodium benzenesulfonate (C₆H₅SO₃Na)
Comparison: Sodium 1-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts additional reactivity and solubility compared to other sulfonates. This makes it particularly useful in applications requiring enhanced solubility and stability.
Properties
Molecular Formula |
C3H7NaO4S |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
sodium;1-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c1-2-3(4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI Key |
ZSZFXZHKVNYPLL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


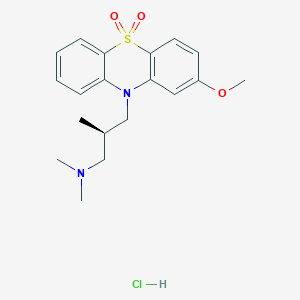

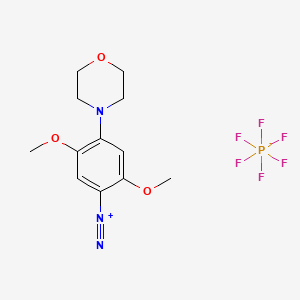
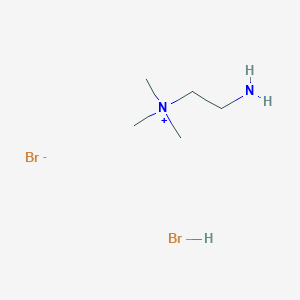
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
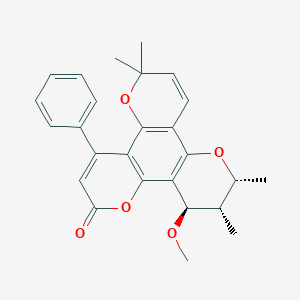

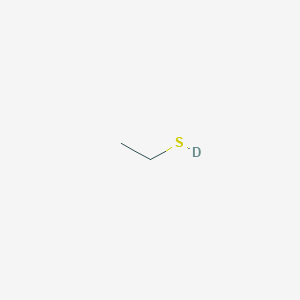
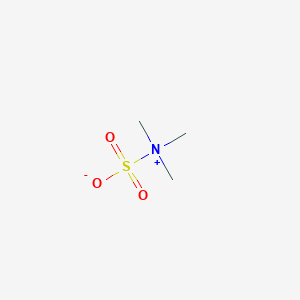
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
